N-(4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)phenyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[4-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-12-3-5-14(6-4-12)11-17-18(26)22-19(24-23-17)21-16-9-7-15(8-10-16)20-13(2)25/h3-10H,11H2,1-2H3,(H,20,25)(H2,21,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONJHDLKQDHHGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)phenyl)acetamide (CAS#: 898651-12-2) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 349.4 g/mol. The compound features a triazine core with various substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 898651-12-2 |
| Molecular Formula | C19H19N5O2 |
| Molecular Weight | 349.4 g/mol |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar triazine structures often demonstrate broad-spectrum antibacterial and antifungal activities. For instance:
- Antibacterial Activity : In vitro studies have demonstrated that related triazine derivatives exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances activity against bacterial strains .
- Antifungal Activity : The compound has also been evaluated for its antifungal potential. Preliminary tests indicate that it may inhibit the growth of various fungal pathogens at low concentrations .
Anticancer Activity
The anticancer properties of this compound have been explored in several studies:
- Cell Line Studies : The compound has shown cytotoxic effects in various cancer cell lines. For example, it exhibited an IC50 value comparable to standard chemotherapeutics in assays involving human breast cancer cells .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways. This suggests that the compound might be a promising candidate for further development in cancer therapy .
Anticonvulsant Activity
This compound has also been investigated for its anticonvulsant properties:
- Animal Models : In vivo studies using animal models have demonstrated significant anticonvulsant effects, with the compound providing protection against seizure-inducing agents .
- Potential Applications : The findings suggest that this compound could be explored as a therapeutic agent for epilepsy and related disorders.
Case Studies and Research Findings
Several case studies highlight the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in MDPI reported that derivatives similar to this compound showed significant inhibition of bacterial growth with IC50 values ranging from 0.5 to 10 µg/mL against various strains .
- Cytotoxicity Assays : Another research article indicated that compounds with triazine cores demonstrated IC50 values below 20 µM in cancer cell lines tested against standard chemotherapeutic agents like cisplatin .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-(4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)phenyl)acetamide. A notable investigation demonstrated that derivatives of triazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : The compound showed effective growth inhibition against several cancer types including breast cancer (MDA-MB-231), ovarian cancer (OVCAR-8), and glioblastoma (SNB-19).
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| MDA-MB-231 | 56.53% |
The mechanism of action is thought to involve the induction of apoptosis through mitochondrial pathways and disruption of cellular signaling pathways .
Antibacterial Activity
This compound has also been evaluated for its antibacterial properties. Research indicates that compounds with similar structural motifs can effectively inhibit the growth of common bacterial strains such as:
- Escherichia coli
- Staphylococcus aureus
In comparative studies against Mycobacterium smegmatis, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like Ciprofloxacin .
Antitumor Efficacy Study
A recent investigation into the antitumor potential of triazine-based compounds revealed significant cytotoxicity against breast cancer cell lines. The study emphasized the compound's ability to induce apoptosis through mitochondrial pathways and highlighted its potential for further development as an anticancer agent .
Antibacterial Activity Study
In a comparative study involving various triazine derivatives, this compound was tested against Mycobacterium smegmatis. Results indicated promising antibacterial activity with MIC values comparable to established antibiotics .
Preparation Methods
Amination and Acetamide Functionalization: Coupling the Aromatic Moiety
The final step involves coupling the alkylated triazine with 4-aminophenylacetamide. This is achieved through nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination. NAS is preferred for its simplicity: the triazine’s amino group reacts with 4-fluoro- or 4-chloroacetophenone derivatives in the presence of a base (e.g., cesium carbonate).
Key Parameters:
- Reagent: 4-Aminophenylacetamide (synthesized via acetylation of 4-nitroaniline followed by reduction).
- Solvent: Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).
- Temperature: 100–120°C for 12–24 hours.
Yield Data:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMSO, 100°C, 24h | 72 | 95 |
| NMP, 120°C, 18h | 68 | 93 |
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.02 (d, 2H, ArH), 7.65 (d, 2H, ArH), 4.32 (s, 2H, CH₂), 2.41 (s, 3H, CH₃), 2.15 (s, 3H, COCH₃).
- HRMS (ESI): m/z [M+H]⁺ calculated for C₂₀H₂₁N₅O₂: 378.1664; found: 378.1668.
Challenges and Mitigation Strategies
Q & A
Q. What are the optimal synthetic routes for N-(4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)phenyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For triazine derivatives, a common approach includes:
Amidation : Reacting 4-aminophenylacetamide with activated intermediates (e.g., chloro-triazine derivatives).
Coupling : Using Buchwald-Hartwig or Ullmann coupling for aryl-amino bond formation .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity.
Key Considerations : Optimize reaction temperature (80–120°C) and catalysts (e.g., Pd(OAc)₂ for coupling) to minimize byproducts.
Q. How can structural characterization of this compound be validated?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methylbenzyl and triazine protons) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL refinement .
Q. What are the key functional groups influencing its reactivity?
- Methodological Answer :
- Triazine Core : Susceptible to nucleophilic substitution at the C-3 position.
- Acetamide Group : Participates in hydrogen bonding (N–H···O interactions) affecting solubility .
- 4-Methylbenzyl Substituent : Enhances lipophilicity (logP ~2.5 predicted via PubChem data analogs) .
Q. How to assess its solubility and stability in experimental buffers?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, measuring saturation via UV-Vis.
- Stability : Incubate at 25°C/37°C, analyze degradation products via LC-MS over 72 hours .
Q. What spectroscopic techniques are critical for monitoring reactions?
- Methodological Answer :
- IR Spectroscopy : Track carbonyl (1650–1700 cm⁻¹) and triazine (1500–1550 cm⁻¹) vibrations .
- HPLC : Monitor reaction progress (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK-293 for kinase inhibition) and controls.
- Dose-Response Curves : Compare IC₅₀ values under consistent conditions (pH, temperature).
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in potency .
Q. What crystallographic strategies address structural ambiguities in hydrogen bonding?
- Methodological Answer :
- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using SHELXL .
- Twinned Data Refinement : Use SHELXE for high-resolution datasets to resolve overlapping peaks .
Q. How to design experiments evaluating environmental fate (e.g., biodegradation)?
- Methodological Answer :
- Microcosm Studies : Expose compound to soil/water matrices, measure half-life via LC-MS/MS.
- QSAR Modeling : Predict eco-toxicity using EPI Suite™ based on logP and molecular weight .
Q. What computational methods predict binding affinity to biological targets?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
